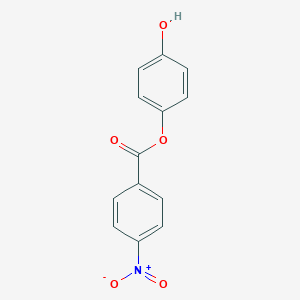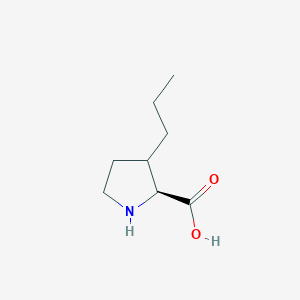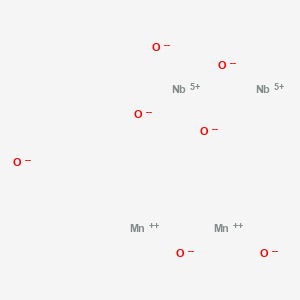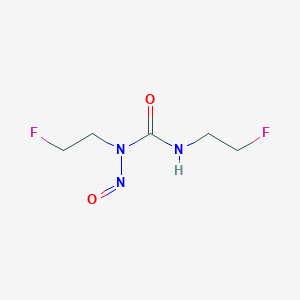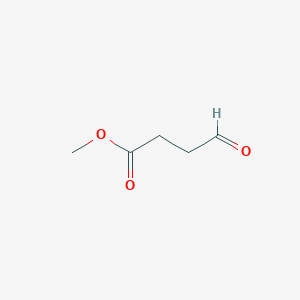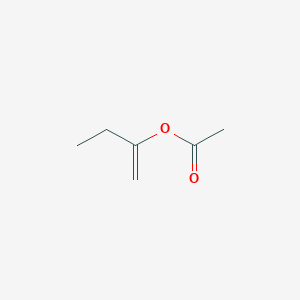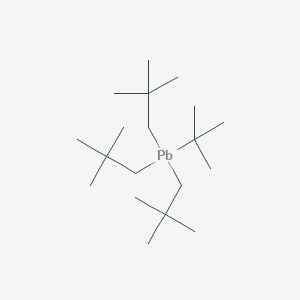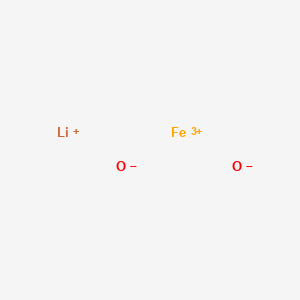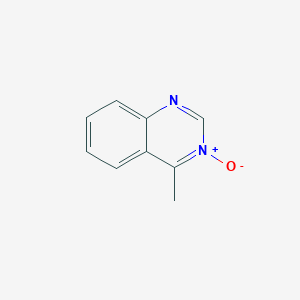
(+)-3-Bromocamphor
Übersicht
Beschreibung
(+)-3-Bromocamphor is a chiral brominated derivative of camphor, a bicyclic monoterpene. It is known for its distinctive camphoraceous odor and is used in various chemical and industrial applications. The compound is of interest due to its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (+)-3-Bromocamphor can be synthesized through the bromination of camphor. The process typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst. One common method is the bromination of camphor using bromine in acetic acid, which yields this compound as the primary product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (+)-3-Bromocamphor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone or other oxidized derivatives.
Reduction: Reduction of this compound can yield camphor or other reduced products.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of various substituted camphor derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Camphorquinone and other oxidized derivatives.
Reduction: Camphor and other reduced products.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(+)-3-Bromocamphor has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (+)-3-Bromocamphor involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a reactive intermediate in organic synthesis. The compound’s chiral nature also allows it to interact selectively with other chiral molecules, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Camphor: The parent compound of (+)-3-Bromocamphor, known for its use in medicinal and industrial applications.
3-Chlorocamphor: A chlorinated derivative of camphor with similar reactivity but different chemical properties.
3-Iodocamphor: An iodinated derivative of camphor with unique reactivity due to the presence of iodine.
Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
10293-06-8 |
|---|---|
Molekularformel |
C10H15BrO |
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
(3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10?/m1/s1 |
InChI-Schlüssel |
NJQADTYRAYFBJN-MZVBAPTMSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2Br)C)C |
Isomerische SMILES |
CC1([C@@H]2CCC1(C(=O)[C@H]2Br)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2Br)C)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-3-Bromocamphor?
A: this compound has the molecular formula C10H15BrO and a molecular weight of 231.14 g/mol. []
Q2: Are there any notable spectroscopic characteristics of this compound?
A: Yes, this compound exhibits distinct Raman optical activity bands between 800 and 930 cm-1, which are attributed to skeletal vibrations near the bromine atom. These bands can help correlate absolute configurations. [, ]
Q3: What is the absolute configuration of this compound?
A: The absolute configuration of this compound has been definitively determined by X-ray single crystal diffraction, utilizing the anomalous scattering of bromine with MoKα radiation. This confirmed earlier assignments, revealing that in (+)-camphor, from which it is derived, the C(7) bridge atom lies behind the mean plane of the cyclohexane ring. [, ]
Q4: How does this compound react with primary amines?
A: this compound undergoes reductive debromination when treated with primary amines. This reaction proceeds without the need for organic solvents, metals, or conventional reducing agents. The process involves radical intermediates and is influenced by the polarity of the amine used. For instance, ethanolamine, a polar amine, facilitates the debromination more effectively than less polar amines like n-hexylamine. [, ]
Q5: Can this compound be used to synthesize other useful camphor derivatives?
A: Yes, this compound serves as a versatile precursor for various camphor derivatives. For example, it can be oxidized to camphorquinone, a valuable synthetic intermediate. This transformation can be achieved using methods like air oxidation in DMSO with sodium iodide and a cobalt catalyst [], or with air in the presence of Fe-porphyrin catalysts. []
Q6: How does the bromination of this compound proceed?
A: Studies have revealed that further bromination of this compound can lead to various products, including (+)-3,9-dibromocamphor. Interestingly, this reaction can yield partially racemized 9-bromocamphor, suggesting complex mechanistic pathways involving rearrangements and potentially, the formation of carbocation intermediates. []
Q7: Does this compound have any applications in asymmetric synthesis?
A: Yes, this compound and its derivatives, particularly the sulfonic acid derivatives like this compound-8-sulfonic acid, are widely employed as resolving agents for the separation of enantiomers. This is exemplified by its use in resolving racemic mixtures of compounds like p-hydroxyphenylglycine, a key intermediate in synthesizing antibiotics. [, , , , ]
Q8: Are there any studies exploring the interactions of this compound with biological systems?
A: While not a pharmaceutical itself, research has explored the interaction of this compound derivatives with biological systems. For instance, this compound-8-sulfonic acid has been shown to induce the expression of the cytochrome P-450cam hydroxylase operon in Pseudomonas putida, highlighting its potential to modulate biological pathways. []
Q9: Has this compound been studied in the context of chiral recognition?
A: Yes, studies have demonstrated the ability of deoxycholic acid (DCA) to differentiate between the R- and S-enantiomers of this compound, selectively forming complexes with the S-enantiomer. This highlights the potential of chiral molecules like DCA for enantioselective recognition and separation. []
Q10: Have computational methods been used to investigate the reactivity of this compound?
A: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have been employed to elucidate the mechanism of debromination of this compound with primary amines, confirming the radical nature of the process and providing insights into the influence of amine polarity on the reaction energetics. [, ]
Q11: Have theoretical studies been conducted on this compound derivatives?
A: Theoretical studies using electron scattering and bound state calculations, along with molecular dynamics simulations, have been performed on this compound and its halogenated analogs. These studies investigated the dissociative electron attachment (DEA) properties of these molecules, providing insights into the influence of halogen substitution and molecular structure on DEA processes. [, ]
Q12: What are the potential environmental implications of this compound and its derivatives?
A12: While the provided research does not delve extensively into the environmental impact, it is crucial to consider the potential ecotoxicological effects of this compound and its derivatives, especially given their use in various chemical processes. Further research on their degradation pathways and potential for bioaccumulation is warranted.
Q13: Are there any ongoing efforts to develop greener synthetic routes to this compound and its derivatives?
A: Yes, there is growing interest in developing environmentally benign synthetic methods. Recent research highlights the use of KBr/KBrO3 in acidic conditions or HBr/NaBr with H2O2 or oxone® as greener alternatives for the bromination of camphor to synthesize this compound. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




